6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRILZNJQHJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743237 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-81-4 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Pyrrolopyridine Precursors
The most widely cited method involves brominating 1H-pyrrolo[3,2-b]pyridin-3-amine using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of substrate to NBS minimizes di-bromination byproducts.
-
Temperature : Reactions conducted at 0°C to room temperature (20–25°C) over 4–6 hours achieve optimal yields (72–85%).
-
Solvent Effects : Polar aprotic solvents like DCM or acetonitrile enhance bromine solubility without inducing side reactions.
Post-bromination, the free base is converted to the hydrochloride salt via treatment with HCl gas in ethyl acetate, yielding the final product as a crystalline solid.
Sequential Protection-Bromination-Deprotection
For substrates sensitive to bromination conditions, a protection-deprotection strategy is employed:
-
Amine Protection : The 3-amine group is protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Bromination : Boc-protected intermediates undergo bromination with NBS, as above.
-
Deprotection : Boc removal using 4M HCl in dioxane yields the free amine, followed by salt formation.
This approach increases overall yield to 89% but adds two synthetic steps.
Industrial-Scale Production Considerations
Large-scale synthesis introduces challenges in heat management and purification. Continuous flow reactors address these issues:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 100 | 5 |
| Temperature Control | ±2°C | ±0.5°C |
| Yield (%) | 78 | 85 |
| Purity (HPLC) | 97.2% | 99.1% |
Data adapted from industrial process descriptions in patent US20090233956A1.
Key industrial adaptations include:
-
In-line Analytics : Real-time HPLC monitoring ensures consistent bromine positioning.
-
Solvent Recovery : DCM is recycled via fractional distillation, reducing environmental impact.
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with a gradient eluent system:
| Eluent Composition (DCM:MeOH) | Purity Achieved | Recovery (%) |
|---|---|---|
| 99:1 | 95.4% | 82 |
| 98:2 | 98.7% | 75 |
| 95:5 | 99.2% | 68 |
Higher methanol content improves purity at the cost of recovery rates.
Spectroscopic Confirmation
Critical characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 5.2 Hz, 1H, H-5), 6.95 (d, J = 3.1 Hz, 1H, H-4), 5.42 (s, 2H, NH₂).
-
HRMS (ESI+) : m/z calcd for C₇H₇BrN₃⁺ [M+H]⁺ 228.9782, found 228.9785.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Di-bromination at C-4 | Strict temperature control (0–5°C) | ≤2% di-brominated byproduct |
| Amine group oxidation | Nitrogen atmosphere during reactions | Purity ≥98.5% |
| Hydrochloride hygroscopicity | Lyophilization from tert-butanol | Free-flowing powder |
Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as a Building Block
This compound serves as an essential building block in the synthesis of various pharmaceutical agents. Its structural features allow for the modification and development of new compounds targeting specific biological pathways, particularly those involving kinase enzymes. Kinases play a crucial role in cell signaling and are often implicated in cancer and other diseases.
1.2 Inhibition of Kinase Activity
Research indicates that 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride can inhibit specific kinase activities, making it a candidate for developing anticancer drugs. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which are significant in various tumorigenic processes .
Biological Research
2.1 Cancer Studies
The compound is utilized in cancer research to explore its effects on tumor growth and proliferation. Studies have demonstrated that it can inhibit signaling pathways critical for cancer cell survival and proliferation. For example, derivatives of this compound have shown potent inhibitory activity against FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
2.2 Chemical Biology Applications
In chemical biology, this compound acts as a molecular probe to study interactions between small molecules and biological targets. This application is vital for understanding the mechanisms of action of various drugs and the development of targeted therapies.
Synthesis and Chemical Properties
3.1 Synthesis Methods
The synthesis of this compound typically involves bromination processes under controlled conditions to ensure high yield and purity. Common methods include using bromine or N-bromosuccinimide (NBS) as brominating agents.
3.2 Chemical Reactions
The compound undergoes various chemical reactions such as:
- Substitution Reactions: The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction: Although less common, these reactions can modify the compound's properties.
- Coupling Reactions: It can participate in cross-coupling reactions to synthesize more complex structures.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- FGFR Inhibition: A study reported that derivatives exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR types, demonstrating significant potential for cancer therapy applications .
- SGK-1 Kinase Inhibition: Another study highlighted its role in inhibiting SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases, suggesting therapeutic avenues for these conditions .
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Variations
Key structural differences arise from the position of substituents and the fused ring system.
Table 1: Structural and Molecular Comparison
Key Observations:
Ring Isomerism : The pyrrolo[3,2-b]pyridine core (target compound) differs from pyrrolo[2,3-b]pyridine isomers (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine) in the fusion position of the pyrrole and pyridine rings. This alters electronic distribution and steric accessibility, impacting binding interactions in drug design .
Halogen Substitution : Bromine (Br) at position 6 vs. fluorine (F) in the 6-fluoro analog () affects lipophilicity and electrophilicity. Bromine’s larger atomic radius may enhance π-stacking interactions, while fluorine’s electronegativity improves metabolic stability .
Functional Groups :
- The 3-amine group in the target compound enables hydrogen bonding and salt formation, critical for solubility and protein interactions.
- Carbaldehyde () and methyl groups () modify reactivity—carbaldehyde serves as a synthetic handle for condensation reactions, while methyl groups increase steric hindrance .
Salt Forms: Dihydrochloride salts (e.g., 6-fluoro-3-ethylamine analog) may exhibit higher solubility than monohydrochlorides but could differ in crystallinity and stability .
Biological Activity
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound notable for its structural features, which include both pyrrole and pyridine rings. Its potential biological activities make it a subject of interest in medicinal chemistry and drug discovery, particularly for applications in cancer treatment and kinase inhibition.
The compound has the following chemical identifiers:
- CAS Number : 1260381-81-4
- Molecular Formula : C7H8BrClN2
- IUPAC Name : 6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine; hydrochloride
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases. By binding to these targets, the compound can inhibit their activity, thereby modulating signaling pathways associated with cell growth and proliferation. This mechanism positions it as a potential candidate for anticancer drug development .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures can effectively disrupt the proliferation of cancer cells by targeting various kinases involved in cell cycle regulation .
Kinase Inhibition
The compound serves as a critical building block in the synthesis of various kinase inhibitors. Its ability to modulate kinase activity is particularly relevant in the context of diseases characterized by aberrant kinase signaling, such as cancer. The structure allows for modifications that enhance its selectivity and potency against specific kinases .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency against these cell lines .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited for drug design .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Q & A
Basic: What are the standard synthetic routes for preparing 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride?
Methodological Answer:
The compound can be synthesized via bromination of a pyrrolopyridine precursor. For example, Method A () involves reacting a precursor (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) with NaH and methyl iodide in dry DMF at 0°C, followed by purification via silica gel chromatography using CH₂Cl₂/MeOH gradients. Alternatively, Method B uses N-bromosuccinimide (NBS) in dichloromethane for direct bromination. Key steps include temperature control (0°C to room temperature), solvent selection (DMF or DCM), and purification via TLC or column chromatography .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (broad signals near δ 5–6 ppm) confirm the pyrrolopyridine core .
- X-ray Crystallography : Determines planarity of the heterocyclic ring and hydrogen-bonding patterns (e.g., dimer formation via N–H···O interactions, as seen in methylated analogs) .
- HRMS : Validates molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity in bromination depends on:
- Electrophilic directing groups : Electron-donating groups (e.g., -NH₂) direct bromination to specific positions.
- Reagent choice : NBS in non-polar solvents (e.g., DCM) favors selective bromination over harsher reagents like Br₂.
- Temperature control : Slow addition at 0°C minimizes side reactions. Post-reaction validation via LC-MS or 2D NMR (e.g., NOESY) resolves positional ambiguities .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., kinase inhibition) may arise from:
- Purity assessment : Use HPLC (≥95% purity) to rule out impurities.
- Solubility effects : Test activity in multiple solvents (e.g., DMSO, saline) to identify false negatives.
- Structural analogs : Compare with derivatives (e.g., 6-fluoro or 6-chloro analogs) to isolate substituent-specific effects. Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .
Advanced: How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C.
- Protecting groups : Boc-protection of the amine prevents Pd catalyst poisoning.
- Purification : Post-reaction, use silica gel chromatography (hexane/EtOAc gradients) to isolate biaryl products. Monitor conversion via TLC (Rf ~0.3–0.5) .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-protected vials.
- Desiccant : Include silica gel packs to prevent hydrolysis.
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
Advanced: How to troubleshoot low yields in substitution reactions involving the bromine moiety?
Methodological Answer:
- Nucleophile strength : Use strong nucleophiles (e.g., KOtBu-activated amines) in polar aprotic solvents (DMF, DMSO).
- Catalytic additives : Add CuI (10 mol%) for Ullmann-type couplings.
- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hrs) and improve yields by 15–20% .
Basic: What analytical techniques confirm the hydrochloride salt form?
Methodological Answer:
- Elemental Analysis : Match observed vs. theoretical Cl⁻ content (~12–14%).
- FT-IR : Detect N–H stretches (3300–3500 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹).
- TGA : Observe weight loss corresponding to HCl release at 150–200°C .
Advanced: How does the compound’s planar structure influence its pharmacological interactions?
Methodological Answer:
Planarity (r.m.s. deviation ~0.017 Å) enhances:
- π-Stacking : With aromatic residues in enzyme active sites (e.g., kinase ATP pockets).
- Solubility-Permeability balance : Planar cores improve membrane penetration while maintaining aqueous solubility via hydrochloride salt formation.
- Crystallographic studies : Use co-crystallization with target proteins (e.g., FGFR1) to map binding modes .
Advanced: What computational methods predict reactivity or stability under varying pH conditions?
Methodological Answer:
- pKa prediction : Tools like MarvinSketch estimate amine protonation (pKa ~6.5–7.0).
- DFT calculations : Model bromine’s electrophilicity in acidic (pH 3–5) vs. neutral conditions.
- MD simulations : Assess hydrolytic stability by simulating water interactions at 310K .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
